molecular formula C7H11NO2 B13320981 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid

2-Azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B13320981
M. Wt: 141.17 g/mol
InChI Key: IZJBSGSUFIFGNE-UHFFFAOYSA-N
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Description

2-Azabicyclo[320]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially altering its reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents onto the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Azabicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[320]heptane-1-carboxylic acid is unique due to its specific ring size and the position of the nitrogen atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azabicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(7)2-4-8-7/h5,8H,1-4H2,(H,9,10)

InChI Key

IZJBSGSUFIFGNE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CCN2)C(=O)O

Origin of Product

United States

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